

# 1-Aminoindole CAS number and nomenclature

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## Compound of Interest

Compound Name: **1-Aminoindole**

Cat. No.: **B1208307**

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An In-depth Technical Guide to **1-Aminoindole**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Abstract

**1-Aminoindole** is a heterocyclic aromatic compound that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Characterized by an amino group attached to the nitrogen of the indole ring, this molecule serves as a versatile synthon for the construction of more complex, biologically active molecules. Its unique structural and electronic properties make it a valuable intermediate in the preparation of a wide range of compounds, from pharmaceuticals to dyes and pesticides. This guide provides a comprehensive overview of **1-aminoindole**, covering its fundamental chemical identity, detailed physicochemical properties, modern synthetic methodologies, and key applications in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource on this important chemical entity.

## Core Identification and Physicochemical Properties

A thorough understanding of a chemical compound begins with its unambiguous identification and a clear summary of its physical and chemical properties. This data is foundational for its application in research and development.

## Nomenclature and Chemical Identifiers

**1-Aminoindole** is systematically identified by a unique CAS (Chemical Abstracts Service) number, ensuring its precise identification in literature and databases.

- CAS Number: 53406-38-5[\[1\]](#)
- IUPAC Name: indol-1-amine[\[1\]](#)
- Synonyms: 1H-Indol-1-amine, Indol-1-ylamine
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>[\[1\]](#)
- InChI: InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2[\[1\]](#)
- SMILES: NN1C=CC2=CC=CC=C12

## Physicochemical Data

The physical and chemical properties of **1-aminoindole** dictate its behavior in different solvents and reaction conditions, which is critical for designing synthetic routes and handling protocols.

Property	Value	Source(s)
Molecular Weight	132.16 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow solid	
Melting Point	40 °C	
Boiling Point	296.2 ± 23.0 °C (Predicted)	
Solubility	Insoluble in water; Soluble in ethanol, dichloromethane	
Purity	Typically ≥95%	

## Synthesis of 1-Aminoindole: From Classical to Modern Methods

The synthesis of **1-aminoindole** is crucial for its availability in research. Methodologies have evolved from classical multi-step processes to more efficient, modern catalytic strategies. The

choice of synthetic route often depends on the desired scale, purity requirements, and available laboratory infrastructure.

## Classical Synthetic Approach: Redox of Indole

One of the traditional methods involves a two-step redox sequence starting from indole. This method, while established, involves the use of nitrates and subsequent reduction.

**Causality:** The logic behind this approach is the selective functionalization of the indole nitrogen. Direct amination is challenging; therefore, the nitrogen is first oxidized to an N-oxide, which activates it for a subsequent reduction to the desired N-amine.

- **Step 1: Oxidation of Indole:**

- In a round-bottom flask, dissolve indole in a suitable organic solvent like acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a nitrating agent (e.g., a solution of silver nitrate or nitric acid) dropwise while maintaining the temperature.
- Stir the reaction mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
- Quench the reaction by carefully adding it to ice-cold water.
- Extract the product, indole N-oxide, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- **Step 2: Reduction to 1-Aminoindole:**

- Dissolve the crude indole N-oxide from the previous step in a solvent such as ethanol.
- Add a reducing agent (e.g., zinc dust in the presence of an acid like acetic acid, or catalytic hydrogenation with Pd/C).
- Stir the mixture at room temperature or with gentle heating until the reaction is complete.

- Filter the reaction mixture to remove the reducing agent and any inorganic salts.
- Concentrate the filtrate to obtain crude **1-aminoindole**.
- Purify the product by column chromatography on silica gel to yield pure **1-aminoindole**.

## Modern Catalytic Synthesis: Rhodium-Catalyzed C-H Annulation

Recent advancements in organometallic chemistry have led to more efficient and atom-economical methods. A notable example is the rhodium-catalyzed [3+2] annulation of a hydrazine with vinylene carbonate.[\[2\]](#)

**Causality:** This method leverages the power of transition-metal catalysis to direct C-H bond activation. The rhodium catalyst facilitates a cascade reaction that constructs the indole ring system with the amino group already in place. This approach is characterized by high yields, mild reaction conditions, and avoids the need for external oxidants, making it a more sustainable and elegant synthetic strategy.[\[2\]](#)[\[3\]](#)

- Reaction Setup:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted hydrazine (1.0 equiv), vinylene carbonate (1.2 equiv), and the rhodium catalyst (e.g.,  $[\text{Cp}^*\text{RhCl}_2]_2$ , 2.5 mol%).
- Add a suitable dry solvent (e.g., 1,2-dichloroethane).

- Reaction Execution:

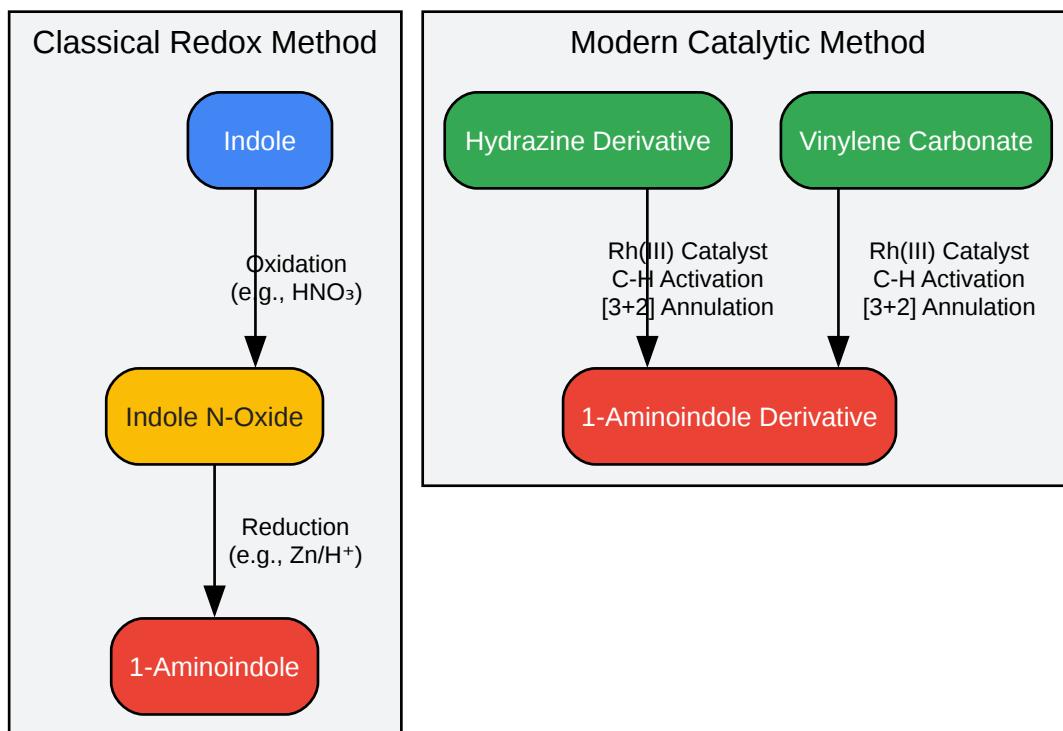
- Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
- Monitor the reaction progress by TLC or LC-MS.

- Workup and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Concentrate the solvent under reduced pressure.
- Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **1-aminoindole** product.[2]

## Synthesis Workflow Diagram



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Caption: Comparative workflows for the synthesis of **1-aminoindole**.

## Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] The **1-aminoindole** core, in particular, offers a unique vector for chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents.

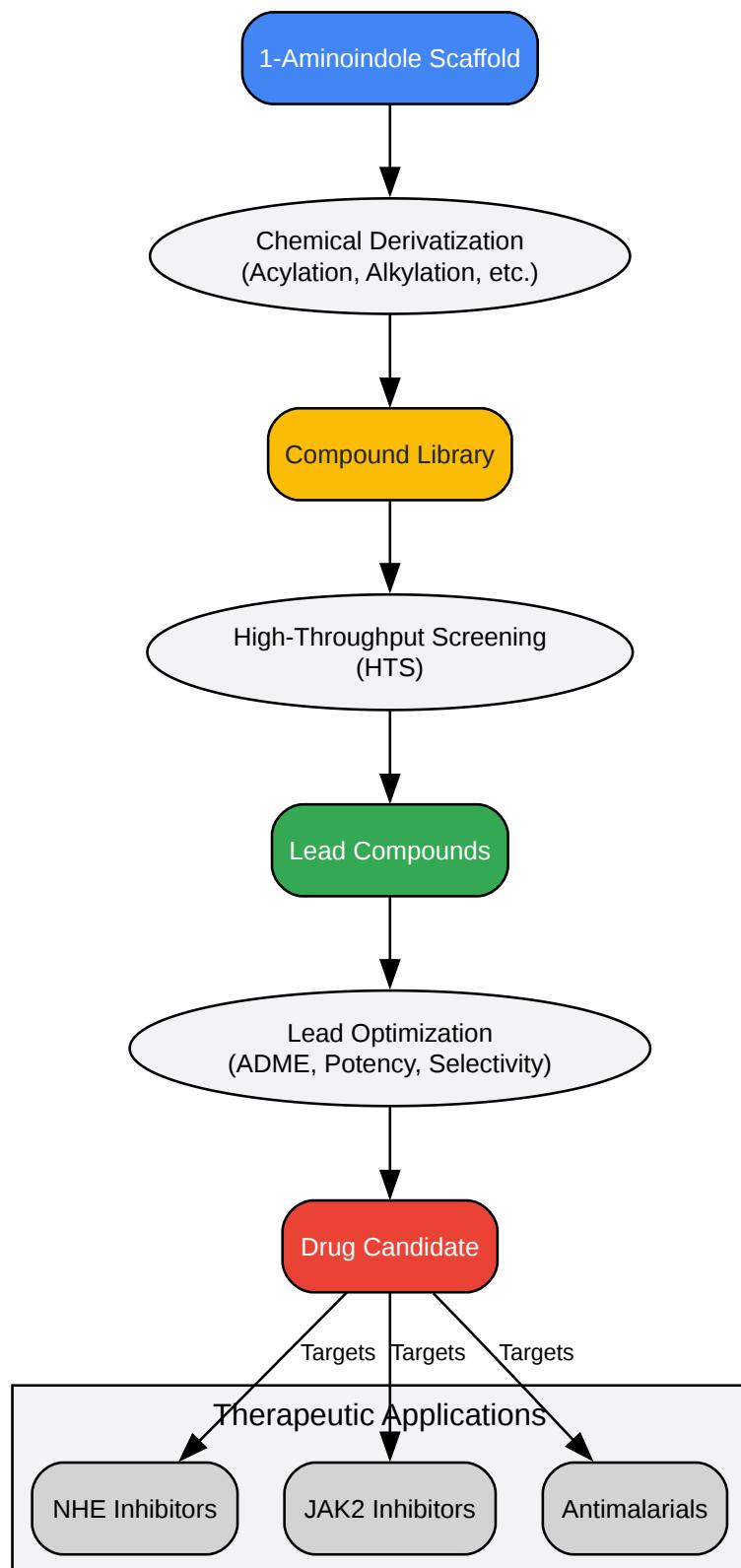
## The 1-Aminoindole Scaffold in Bioactive Molecules

The N-amino group provides a versatile handle for derivatization, allowing for the introduction of various functional groups through standard N-acylation, N-alkylation, or condensation reactions. This chemical tractability has made the **1-aminoindole** scaffold a key building block in the discovery of potent and selective inhibitors for various biological targets.

## Case Studies of Biologically Active 1-Aminoindole Derivatives

- **Na<sup>+</sup>/H<sup>+</sup> Exchanger (NHE) Inhibitors:** A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na<sup>+</sup>/H<sup>+</sup> exchanger.[7] In these compounds, the **1-aminoindole** core is part of a larger molecular architecture designed to interact with the ion channel. The ability to modify the indole ring, particularly at the 1-position, was crucial for optimizing the inhibitory activity.[7]
- **Janus Kinase 2 (JAK2) Inhibitors:** The discovery of a point mutation (V617F) in JAK2 linked to myeloproliferative disorders spurred the development of targeted inhibitors.[8] De novo design efforts identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a potent lead series. Subsequent optimization led to the discovery of highly selective, orally active JAK2 inhibitors with proven in vivo efficacy in animal models, demonstrating the therapeutic potential of this scaffold.[8]
- **Antimalarial Agents:** In the search for new treatments against *Plasmodium falciparum*, the causative agent of malaria, aminoindole-based compounds have emerged as a novel and potent scaffold.[9][10] A high-throughput screen identified an initial hit, Genz-644442, which led to an extensive medicinal chemistry program. This optimization yielded analogs with nanomolar potency against the parasite in vitro and significant efficacy in in vivo models of malaria.[9][10]

## Drug Discovery Pathway Diagram



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Caption: Role of **1-aminoindole** in a typical drug discovery pipeline.

## Safety, Handling, and Storage

Proper handling and storage of **1-aminoindole** are essential to ensure laboratory safety and maintain the compound's integrity.

## Hazard Identification

**1-Aminoindole** is considered hazardous and requires careful handling. It may be irritating to the eyes, skin, and respiratory system.

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Respiratory Irritation	H335	May cause respiratory irritation.

Data sourced from supplier safety information.

## Recommended Handling and Personal Protective Equipment (PPE)

To mitigate risks, the following procedures should be followed:

- Ventilation: Always handle **1-aminoindole** in a well-ventilated area, preferably within a chemical fume hood.[11][12]
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.[11][12]
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[11][12]
  - Body Protection: Wear a laboratory coat.

- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[11]

## Storage

To ensure the stability and longevity of **1-aminoindole**, proper storage is critical.

- Temperature: Store in a cool place, typically between 2-8 °C.
- Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place.
- Light: Store in a dark place to prevent degradation.

## Conclusion and Future Outlook

**1-Aminoindole** stands as a testament to the enduring importance of heterocyclic chemistry in modern science. Its value as a synthetic intermediate is well-established, with both classical and advanced catalytic methods providing reliable access to this key molecule. The demonstrated success of its derivatives in targeting a diverse range of biological entities—from ion channels to kinases and pathogenic organisms—underscores its significance as a privileged scaffold in drug discovery.

Looking forward, the continued exploration of novel catalytic methods for the synthesis and functionalization of **1-aminoindole** will undoubtedly open new avenues for innovation. As our understanding of complex biological pathways deepens, the **1-aminoindole** core will likely serve as a foundational element for the rational design of next-generation therapeutics aimed at addressing pressing global health challenges.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)